Methyl N-Boc-4-hydroxypiperidine-3-carboxylate
Overview
Description
“Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” is a chemical compound with the molecular formula C12H21NO5 . It is also known as “1-Tert-butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate” or "1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate" .
Synthesis Analysis
The synthesis method of N-boc-4-hydroxypiperidine involves several steps . The process starts with 4-piperidone hydrochloride hydrate, which is dissolved in methanol and reacted with sodium borohydride. The mixture is then refluxed, concentrated, and the pH is adjusted with dilute hydrochloric acid. Dichloromethane is added to separate out the water layer, and the organic phase is dried with anhydrous magnesium sulfate. The organic phase is then concentrated, n-hexane is added, and the mixture is refrigerated to crystallize. The final product is obtained after adding methanol, potassium carbonate, and di-tert-butyl dicarbonate, refluxing, filtering, concentrating, adding petroleum ether, and refrigerating to crystallize .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H21NO5 . The average mass of the molecule is 259.299 Da and the monoisotopic mass is 259.141968 Da .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 259.3 g/mol . The density of the compound is 1.182±0.06 g/cm3, and it has a boiling point of 352.1±42.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Reaction Mechanisms
- tert-Butyloxycarbonyl Group Migration : A study explored the N→O tert-butyloxycarbonyl (Boc) migration mechanism, involving an unusual nine-membered cyclic transition state, demonstrating the compound's role in understanding reaction pathways (Xue & Silverman, 2010).
- Bioreductive Production : The compound's scaffold, the 3-hydroxypiperidine moiety, known for its prevalence in bioactive compounds, was produced using a carbonyl reductase from Kluyveromyces marxianus, demonstrating the compound's potential in biocatalytic processes for industrial production (Chen et al., 2017).
Chemical Synthesis of Bioactive Compounds
- Synthesis of Protected Amino Acids : The utility of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate in synthesizing protected amino acids and peptides was highlighted, showcasing its role in the development of novel pharmaceuticals and peptide-based drugs (Rich et al., 1980).
- Development of Luminescent Tags : The synthesis of highly luminescent lanthanide tags suitable for protein labeling and time-resolved luminescence imaging, leveraging the compound's structural flexibility to introduce functional groups for biological applications (Weibel et al., 2004).
Novel Synthetic Approaches and Catalysis
- Palladium Iodide-Catalyzed Carbonylation : A novel approach based on Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation, utilizing the compound's reactive scaffold to create functionalized pyrrole derivatives, demonstrating its versatility in catalytic synthetic processes (Gabriele et al., 2012).
- Photopolymerizations Initiated by Dye-Sensitized Formation : Highlighting the compound's application in photopolymerization processes, offering new methodologies for material science and engineering applications (Telitel et al., 2013).
Safety and Hazards
The safety data sheet for N-BOC-4-Hydroxypiperidine, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULNMKPQUKNAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594893 | |
Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406212-51-9 | |
Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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